Phosphatidylinositol (Soy) SodiuM

Descripción general

Descripción

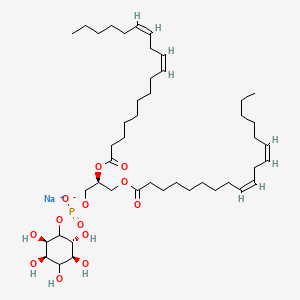

Phosphatidylinositol (Soy) Sodium is a phospholipid derived from soybeans. It is a crucial component of cell membranes and plays a significant role in cellular signaling pathways. This compound consists of a phosphate group, two fatty acid chains, and an inositol sugar molecule. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it essential for various biological functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosphatidylinositol (Soy) Sodium can be synthesized through the esterification of glycerol-3-phosphate with fatty acids, followed by the addition of inositol. The reaction typically occurs in the presence of catalysts such as glycerol-3-phosphate acyltransferase. The process involves multiple steps, including the formation of intermediate compounds like cytidine diphosphate diacylglycerol .

Industrial Production Methods

Industrial production of this compound involves extracting phospholipids from soybeans. The extraction process includes solvent extraction, purification, and conversion to the sodium salt form. The final product is often obtained as a powder or solution, which is then used in various applications .

Análisis De Reacciones Químicas

Types of Reactions

Phosphatidylinositol (Soy) Sodium undergoes various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.

Hydrolysis: The ester bonds can be hydrolyzed, resulting in the release of fatty acids and inositol phosphate.

Phosphorylation: The inositol ring can be phosphorylated to form phosphoinositides, which are crucial for cellular signaling.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), hydrolyzing agents (e.g., water and acids), and phosphorylating agents (e.g., ATP and kinases). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products Formed

The major products formed from these reactions include phosphoinositides, free fatty acids, and inositol phosphates. These products play essential roles in cellular signaling and metabolism .

Aplicaciones Científicas De Investigación

Phosphatidylinositol (Soy) Sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid chemistry and membrane dynamics.

Biology: Plays a crucial role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Used in the formulation of pharmaceuticals, cosmetics, and food products due to its emulsifying properties

Mecanismo De Acción

Phosphatidylinositol (Soy) Sodium exerts its effects through various molecular targets and pathways. It is involved in the phosphatidylinositol cycle, where it is phosphorylated to form phosphoinositides. These phosphoinositides act as secondary messengers in cellular signaling pathways, regulating processes such as calcium release, vesicle trafficking, and actin rearrangement. The key enzymes involved in these pathways include phosphatidylinositol 3-kinase and phospholipase C .

Comparación Con Compuestos Similares

Phosphatidylinositol (Soy) Sodium is unique compared to other similar compounds due to its specific fatty acid composition and source. Similar compounds include:

Phosphatidylethanolamine (Soy): Another phospholipid derived from soybeans, but with ethanolamine as the head group.

Phosphatidylcholine (Soy): Contains choline as the head group and is also derived from soybeans.

Phosphatidylserine (Soy): Contains serine as the head group and is used in cognitive health supplements

This compound stands out due to its role in the phosphatidylinositol cycle and its specific signaling functions in cellular processes.

Actividad Biológica

Phosphatidylinositol (PI) is a crucial phospholipid that plays a significant role in cellular signaling and membrane structure. Derived from soybeans (Glycine max), phosphatidylinositol sodium salt has garnered attention for its biological activities, particularly in cell regulation, signaling pathways, and drug delivery systems. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of phosphatidylinositol (soy) sodium.

Chemical Structure and Properties

Phosphatidylinositol consists of a glycerol backbone linked to two fatty acid chains and an inositol head group. The sodium salt form enhances its solubility and bioavailability in biological systems. The primary fatty acids found in soy-derived PI are linoleic and palmitic acids, contributing to its functional properties in cell membranes .

1. Cell Signaling

Phosphatidylinositol is integral to various cellular processes, including:

- Signal Transduction : PI is involved in the synthesis of inositol phosphates, which act as secondary messengers in signaling pathways. For instance, PI(4,5)P2 is a precursor for inositol trisphosphate (IP3) and diacylglycerol (DAG), both pivotal in calcium signaling and protein kinase C activation .

- Membrane Dynamics : PI contributes to membrane curvature and fusion processes essential for vesicle trafficking, endocytosis, and exocytosis. It is particularly important in synaptic vesicle recycling in neurons .

2. Role in Cancer Therapy

Phosphatidylinositol has been explored as a component of lipid-based drug delivery systems, particularly for cancer therapy:

- Liposomal Formulations : Research indicates that liposomes containing phosphatidylinositol enhance the delivery of chemotherapeutic agents like doxorubicin (DOX). In studies with murine models, DOX encapsulated in folate-targeted liposomes showed significantly improved tumor targeting and reduced systemic toxicity compared to free DOX .

- Targeted Delivery : Phosphatidylinositol's ability to interact with specific receptors on tumor cells facilitates targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Case Study 1: Liposomal Doxorubicin Delivery

In vitro studies demonstrated that folate-conjugated liposomes containing phosphatidylinositol delivered DOX more effectively to folate receptor-positive cancer cells compared to non-targeted formulations. The IC50 values were comparable between formulations, but the cellular uptake was significantly higher in targeted liposomes .

Case Study 2: Phosphoinositides in Neuronal Function

Research has shown that phosphoinositides are critical for synaptic functions. For example, studies indicate that the depletion of PI(4,5)P2 disrupts synaptic vesicle recycling, leading to impaired neurotransmitter release .

Data Tables

Propiedades

Número CAS |

383907-36-6 |

|---|---|

Fórmula molecular |

C43H78NaO13P |

Peso molecular |

857.0 g/mol |

Nombre IUPAC |

sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40?,41?,42?,43?;/m1./s1 |

Clave InChI |

DCDQYHYLAGWAPO-QXMRYZQYSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

Apariencia |

Unit:50mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid |

Sinónimos |

PI (Na+ salt) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.